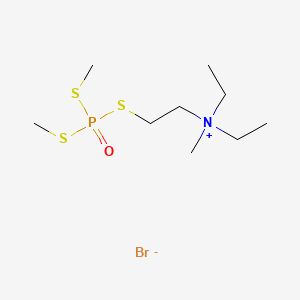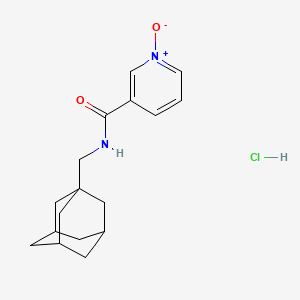![molecular formula C15H30O8P2 B13766044 1,3,2-Dioxaphosphorinane, 2,2'-[(2,2-dimethyl-1,3-propanediyl)bis(oxy)]bis[5,5-dimethyl-, 2,2'-dioxide CAS No. 70942-40-4](/img/structure/B13766044.png)
1,3,2-Dioxaphosphorinane, 2,2'-[(2,2-dimethyl-1,3-propanediyl)bis(oxy)]bis[5,5-dimethyl-, 2,2'-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,2-Dioxaphosphorinane, 2,2’-[(2,2-dimethyl-1,3-propanediyl)bis(oxy)]bis[5,5-dimethyl-, 2,2’-dioxide is a chemical compound with a complex structure that includes a phosphorus atom within a six-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Dioxaphosphorinane, 2,2’-[(2,2-dimethyl-1,3-propanediyl)bis(oxy)]bis[5,5-dimethyl-, 2,2’-dioxide typically involves the reaction of phosphorous oxychloride with 2,2-dimethyl-1,3-propane diol in the presence of triethylamine. This reaction is carried out in dry toluene to ensure the absence of moisture, which can interfere with the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3,2-Dioxaphosphorinane, 2,2’-[(2,2-dimethyl-1,3-propanediyl)bis(oxy)]bis[5,5-dimethyl-, 2,2’-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphorus-containing products.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and substituting agents like halogens. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various phosphorus oxides, while substitution reactions can produce a range of substituted phosphorinane derivatives .
Scientific Research Applications
1,3,2-Dioxaphosphorinane, 2,2’-[(2,2-dimethyl-1,3-propanediyl)bis(oxy)]bis[5,5-dimethyl-, 2,2’-dioxide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3,2-Dioxaphosphorinane, 2,2’-[(2,2-dimethyl-1,3-propanediyl)bis(oxy)]bis[5,5-dimethyl-, 2,2’-dioxide involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to participate in various chemical reactions, leading to the formation of different products that exert specific effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide: This compound is similar in structure but contains a chlorine atom, which gives it different chemical properties.
5,5-Dimethyl-1,3,2-dioxaphosphorinan-2-one: Another similar compound with a different functional group, leading to variations in its reactivity and applications.
Uniqueness
1,3,2-Dioxaphosphorinane, 2,2’-[(2,2-dimethyl-1,3-propanediyl)bis(oxy)]bis[5,5-dimethyl-, 2,2’-dioxide is unique due to its specific structure, which includes two 2,2-dimethyl-1,3-propanediyl groups. This unique arrangement allows it to participate in a wide range of chemical reactions and makes it valuable for various scientific and industrial applications .
Properties
CAS No. |
70942-40-4 |
|---|---|
Molecular Formula |
C15H30O8P2 |
Molecular Weight |
400.34 g/mol |
IUPAC Name |
2-[3-[(5,5-dimethyl-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)oxy]-2,2-dimethylpropoxy]-5,5-dimethyl-1,3,2λ5-dioxaphosphinane 2-oxide |
InChI |
InChI=1S/C15H30O8P2/c1-13(2,7-18-24(16)20-9-14(3,4)10-21-24)8-19-25(17)22-11-15(5,6)12-23-25/h7-12H2,1-6H3 |
InChI Key |
AHJVKARLZRURJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COP(=O)(OC1)OCC(C)(C)COP2(=O)OCC(CO2)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


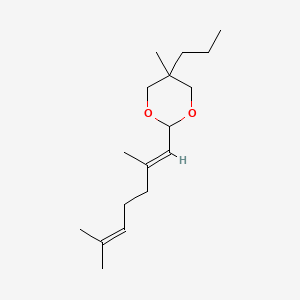
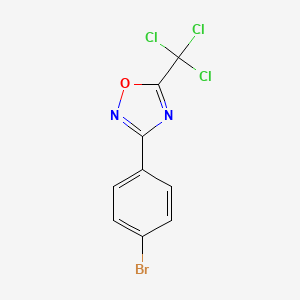

![Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]-](/img/structure/B13765975.png)
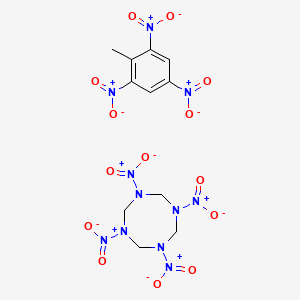
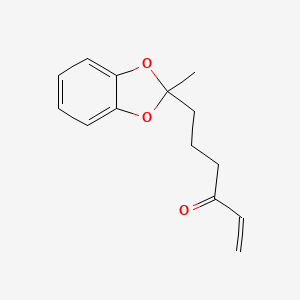
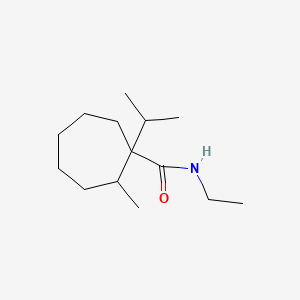
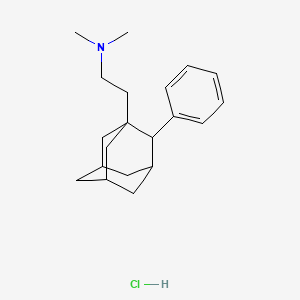
![chromium(3+);hydron;4-[3-methyl-4-[(5-methyl-3-nitro-2-oxidophenyl)diazenyl]-5-oxopyrazol-2-id-1-yl]benzenesulfonate;2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitrophenolate](/img/structure/B13766010.png)
![Lanthanum,tris[(1,2,3,4,5-h)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl]-](/img/structure/B13766013.png)
